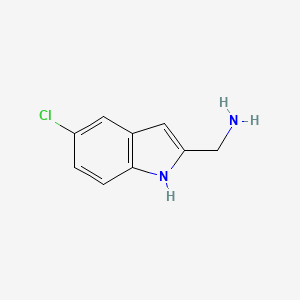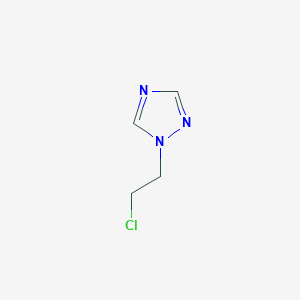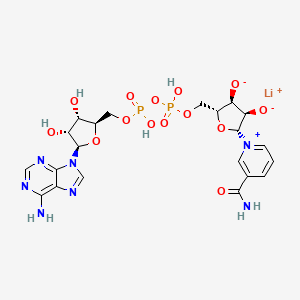
Einecs 264-884-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 264-884-1 is also known as β-DPN Lithium Salt . It is commercially available and can be procured from various suppliers.
Synthesis Analysis
While specific synthesis methods for this compound were not found, a general method for the synthesis of similar compounds involves nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents . This reaction features high regio- and E/Z-selectivity when aryl-substituted allylic alcohols are employed .科学的研究の応用
Endocrine-Disrupting Chemicals Research
Research on Endocrine-Disrupting Chemicals (EDCs) , like Einecs 264-884-1, if classified as such, underscores the impact of environmental chemicals on health and disease. The Endocrine Society's second scientific statement highlights a significantly expanded body of literature that solidifies understanding of EDCs' mechanisms and their effects on both animals and humans, especially during development. This body of work lays the foundation for future disease by altering gene-environment interactions through physiological, cellular, molecular, and epigenetic changes. The research also addresses the causal links between exposure and disease manifestation, supported by experimental animal models and correlated epidemiological data in humans, thus informing on the broader implications of EDCs in health policy and research directions (A. Gore et al., 2015).
Single-Cell Analysis Technologies
Advancements in Single-Cell Analysis Technologies are crucial for understanding cellular heterogeneity and disease mechanisms, including cancer research. Techniques such as FACS, laser microdissection, and microfluidics are instrumental in isolating single cells for detailed analysis. This research area is rapidly growing, as indicated by online market surveys and patent searches, suggesting a significant interest in improving single-cell isolation tools. Such technologies are vital for biomedical research, offering insights into cellular functions, disease progression, and the development of targeted therapies (A. Gross et al., 2015).
Photocatalysis for Environmental Remediation
Research on Photocatalysis using TiO2 and other materials for environmental remediation highlights the application of such technologies in addressing contaminants of emerging concern (CECs), EDCs, bacteria, and cyanotoxins. The development of solar and visible light-active photocatalysts represents a significant stride towards utilizing renewable energy sources to treat a wide range of pollutants effectively. This area of research not only contributes to environmental health by removing hazardous substances but also pioneers advancements in materials science for sustainable and green technology applications (R. Fagan et al., 2016).
Transcranial Direct Current Stimulation (tDCS)
The exploration of Transcranial Direct Current Stimulation (tDCS) as a non-invasive brain stimulation method offers promising applications in neuropsychology. tDCS has been investigated for enhancing motor, cognitive, and emotional functions, showing potential for therapeutic interventions in neurological and psychiatric disorders. This research indicates tDCS's capacity to modulate cortical excitability and induce long-lasting neuroplastic changes, making it a valuable tool for clinical research and potential therapeutic applications (A. Brunoni et al., 2012).
Machine Learning in Pandemic Response
Machine Learning (ML) and Artificial Intelligence (AI) applications in responding to the Covid-19 pandemic represent a cutting-edge area of research. These technologies have been applied in screening, predicting, forecasting, contact tracing, and drug development efforts against SARS-CoV-2. The utilization of AI and ML showcases the potential of these technologies in enhancing public health responses to pandemics, optimizing treatment strategies, and accelerating vaccine development processes. This body of work exemplifies the integration of advanced computational methods in addressing global health emergencies (Samuel Lalmuanawma et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Einecs 264-884-1 involves the reaction of 2,4-dichlorophenol with 2-aminoethanol in the presence of a base to form the intermediate compound, 2-(2,4-dichlorophenoxy)ethanamine. This intermediate is then reacted with acetic anhydride to yield the final product, Einecs 264-884-1.", "Starting Materials": [ "2,4-dichlorophenol", "2-aminoethanol", "Base", "Acetic anhydride" ], "Reaction": [ "Step 1: 2,4-dichlorophenol is reacted with 2-aminoethanol in the presence of a base to form the intermediate, 2-(2,4-dichlorophenoxy)ethanamine.", "Step 2: The intermediate is then reacted with acetic anhydride to yield the final product, Einecs 264-884-1." ] } | |
CAS番号 |
64417-72-7 |
分子式 |
C21H26LiN7O14P2 |
分子量 |
669.4 g/mol |
IUPAC名 |
lithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H27N7O14P2.Li/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |
InChIキー |
ZTHNLNKHGSMWKH-QYZPTAICSA-M |
異性体SMILES |
[Li+].C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
SMILES |
[Li+].C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)[O-])[O-])C(=O)N |
正規SMILES |
[Li+].C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
melting_point |
140.0 - 142.0 °C |
物理的記述 |
Highly hygroscopic white solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Solid |
溶解性 |
752.5 mg/mL |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



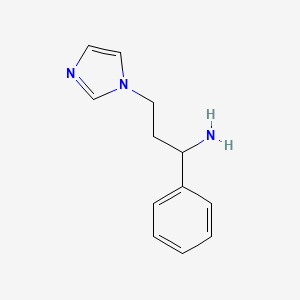

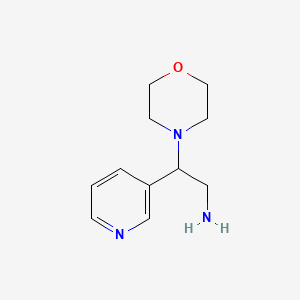
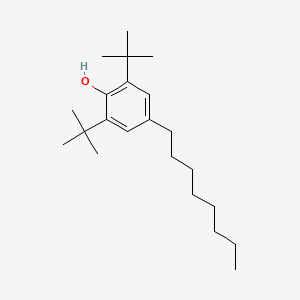
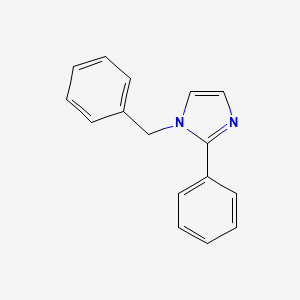
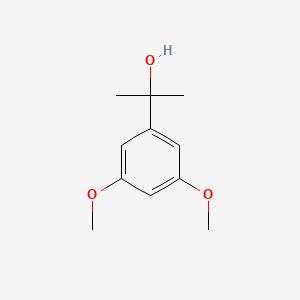

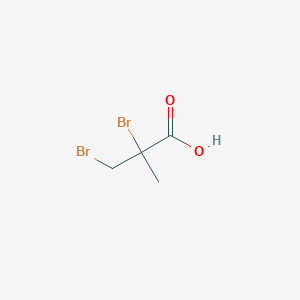
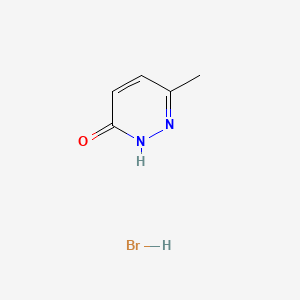
![6-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B1587981.png)
